molecular formula C17H17NO2 B6628847 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide

Cat. No.: B6628847
M. Wt: 267.32 g/mol
InChI Key: WGMXUYDTWHAVTJ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the G protein-coupled receptor GPR55, which is expressed in various tissues and organs, including the brain, immune system, and gastrointestinal tract. The aim of

Mechanism of Action

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide is a selective agonist of GPR55, a G protein-coupled receptor that is widely expressed in various tissues and organs. Upon binding to GPR55, this compound activates intracellular signaling pathways that modulate cellular functions such as calcium signaling, cAMP production, and MAP kinase activation. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, this compound has been reported to modulate pain perception, anxiety, and depression-like behavior in animal models. In immunology, this compound has been shown to reduce inflammation and cytokine production in vitro and in animal models of inflammatory diseases. In gastroenterology, this compound has been reported to improve colonic inflammation and reduce oxidative stress in animal models of colitis.

Advantages and Limitations for Lab Experiments

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that this compound is a selective agonist of GPR55, which allows for the specific modulation of this receptor without affecting other signaling pathways. Another advantage is that this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. One limitation is that the exact mechanism of action of this compound is still unclear, which makes it difficult to interpret the results of experiments. Another limitation is that the effects of this compound may vary depending on the tissue or organ being studied, which requires careful experimental design.

Future Directions

There are several future directions for the study of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide. One direction is to further investigate the mechanism of action of this compound, including its effects on downstream signaling pathways and gene expression. Another direction is to explore the potential therapeutic applications of this compound in various fields of research, including neuroscience, immunology, and gastroenterology. Additionally, future studies could focus on the development of more potent and selective agonists of GPR55, as well as the identification of potential adverse effects and drug interactions.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with (1R,2S)-2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal (DMF-DMA) to yield the final product.

Scientific Research Applications

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been shown to modulate the activity of GPR55, which is involved in the regulation of pain, anxiety, and mood. In immunology, this compound has been investigated for its anti-inflammatory and immunomodulatory effects. In gastroenterology, this compound has been studied for its potential use in the treatment of gastrointestinal disorders such as inflammatory bowel disease.

Properties

IUPAC Name

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11-6-8-12(9-7-11)17(20)18-16-14-5-3-2-4-13(14)10-15(16)19/h2-9,15-16,19H,10H2,1H3,(H,18,20)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMXUYDTWHAVTJ-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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